N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-7-9(11(22-2)6-13(19)20)14(21)18-15-17-10-4-3-8(16)5-12(10)23-15/h3-7H,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAAENBLZUOPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Mode of Action
The compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins. This inhibition is believed to mediate the compound’s anti-inflammatory effects. It’s worth noting that the compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively. By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to have significant anti-inflammatory and analgesic activities. These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Cellular Effects
On a cellular level, this compound has been found to influence cell function in several ways. It has been observed to inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory cytokines like IL-6 and TNF-α, and hinder cell migration.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with key enzymes involved in the inflammatory response. Specifically, it has been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a dihydropyridine core. The presence of these functional groups contributes to its biological activity. The molecular formula is CHClNOS, with a molecular weight of approximately 335.8 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing benzothiazole and dihydropyridine structures. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
The compound's effectiveness against these pathogens suggests potential applications in treating infections.
Anti-inflammatory Activity
Research indicates that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The inhibition of these enzymes can reduce the production of pro-inflammatory mediators.
Case Study : A study highlighted that derivatives with the benzothiazole structure showed significant inhibition of COX-2 activity, leading to reduced inflammation in animal models .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Research Findings :
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours .
- Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis .
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Binding : Potential interactions with cell surface receptors could modulate signaling pathways related to cell growth and apoptosis.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions that include the formation of key intermediates through condensation reactions. The characterization of the compound is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) to confirm its molecular structure and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have shown significant activity against a range of bacterial strains and fungi. In vitro studies reveal that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. Studies have demonstrated that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism involves inducing apoptosis in cancer cells, which is critical for developing effective cancer therapies .
Anti-Tubercular Activity
Recent investigations into benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. The biological evaluation has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis in vitro, suggesting their utility in treating tuberculosis .
Antimicrobial Evaluation
A study conducted on thiazole derivatives reported promising results where certain compounds demonstrated significant antimicrobial activity against both bacterial and fungal species. The study utilized a turbidimetric method for evaluating the antimicrobial efficacy and found that specific derivatives outperformed standard antibiotics .
Anti-Cancer Screening
In another case, a series of thiazole derivatives were synthesized and tested for their anticancer properties using the Sulforhodamine B assay against MCF7 cells. Results indicated that some derivatives exhibited potent cytotoxic effects with IC50 values comparable to established chemotherapy agents .
Data Table: Summary of Biological Activities
Preparation Methods
Alkylation of 6-Hydroxynicotinic Acid
A widely adopted method involves the methylation of 6-hydroxynicotinic acid using iodomethane under basic conditions. Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic substitution.
Table 1: Alkylation Reaction Conditions
| Yield | Reagents | Conditions | Outcome |
|---|---|---|---|
| 49.7% | NaH, iodomethane, methanol | 62°C, overnight | Mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and methyl ester |
The reaction produces a mixture requiring further hydrolysis or separation. Nuclear magnetic resonance (NMR) analysis confirms the presence of both carboxylic acid and ester forms, necessitating purification via recrystallization or chromatography.
Alternative Route via Boc Protection
To enhance stability during subsequent reactions, tert-butoxycarbonyl (Boc) protection is employed:
Table 2: Boc Protection Protocol
| Yield | Reagents | Conditions | Outcome |
|---|---|---|---|
| N/A | Boc anhydride, pyridine | 20°C, 18 hours | Boc-protected intermediate (grey solid) |
This method avoids side reactions but introduces additional deprotection steps.
Activation of the Carboxylic Acid
Conversion to the reactive acyl chloride or use of coupling agents is critical for amide bond formation.
Thionyl Chloride-Mediated Activation
Thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride, enabling nucleophilic acyl substitution:
Table 3: Acid Chloride Synthesis
| Yield | Reagents | Conditions | Outcome |
|---|---|---|---|
| N/A | SOCl₂, tetrahydrofuran | 80°C, 1 hour | Acid chloride intermediate |
The acid chloride is reacted immediately due to its hygroscopic nature.
Coupling Agents for Direct Amidation
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or BOP-Cl simplifies amidation without isolating the acid chloride:
Table 4: Coupling Agent Utilization
| Yield | Reagents | Conditions | Outcome |
|---|---|---|---|
| 69% | BOP-Cl, TEA, DCM | Room temperature, 1 hour | Crude product purified via filtration |
This method minimizes side products and is scalable for industrial applications.
Amidation with 6-Chlorobenzo[d]thiazol-2-Amine
The final step couples the activated dihydropyridine derivative with 6-chlorobenzo[d]thiazol-2-amine.
Nucleophilic Acyl Substitution
The acid chloride reacts with the amine in tetrahydrofuran (THF) under inert conditions:
Table 5: Amide Bond Formation via Acid Chloride
| Yield | Reagents | Conditions | Outcome |
|---|---|---|---|
| 49.7% | Pyridine, THF, 0°C → RT | 2 hours, filtration | Crude product washed with ethanol/ether |
Low yields here often stem from incomplete activation or competing hydrolysis.
Coupling Agent-Assisted Amidation
Using BOP-Cl or similar reagents improves efficiency:
Table 6: Optimized Amidation with BOP-Cl
| Yield | Reagents | Conditions | Outcome |
|---|---|---|---|
| 69% | BOP-Cl, TEA, DCM | Room temperature, 1 hour | Precipitation and filtration |
This single-step protocol reduces purification demands and enhances reproducibility.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (cyclohexane/ethyl acetate gradients) resolves intermediates and final products.
Recrystallization
Ethanol or ethyl acetate recrystallization removes impurities, yielding high-purity amide.
Spectroscopic Confirmation
- NMR : Methyl groups (δ 3.45–3.82 ppm), aromatic protons (δ 6.30–8.51 ppm).
- Mass Spectrometry : Molecular ion peaks confirm stoichiometry.
Comparative Analysis of Methods
Table 7: Method Efficacy Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SOCl₂ activation | 49.7% | High | Moderate | High |
| BOP-Cl coupling | 69% | High | High | Moderate |
Coupling agents outperform classical activation in yield and scalability but increase reagent costs.
Challenges and Optimization Strategies
Byproduct Formation
Esterification or over-alkylation during dihydropyridine synthesis necessitates precise stoichiometry.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.
Temperature Control
Exothermic reactions during acid chloride formation require cooling to prevent decomposition.
Industrial Applications and Patent Analysis
Proprietary methods emphasize green chemistry principles, substituting thionyl chloride with enzymatic catalysis or mechanochemical activation. Recent patents highlight continuous flow systems for amidation, reducing reaction times from hours to minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
